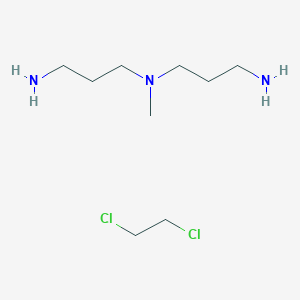
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is a polymeric compound formed by the reaction of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane typically involves the polymerization of 1,3-propanediamine, N-(3-aminopropyl)-N-methyl- with 1,2-dichloroethane under controlled conditions. The reaction is usually carried out in a solvent such as water or an organic solvent, and the temperature and pH are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer may involve large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This process allows for the efficient production of large quantities of the polymer with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer.
Applications De Recherche Scientifique
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique properties.
Mécanisme D'action
The mechanism by which 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with biological membranes, proteins, and other macromolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form hydrogen bonds, ionic interactions, and other types of chemical bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane include:
N,N-Dimethyl-1,3-propanediamine: A related compound with similar chemical properties.
3-Dimethylaminopropylamine: Another similar compound used in various chemical syntheses.
Uniqueness
What sets 1,3-propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane apart from these similar compounds is its polymeric nature, which imparts unique mechanical and chemical properties. This polymer can form more complex structures and has a broader range of applications due to its enhanced stability and functionality.
Propriétés
Numéro CAS |
104339-65-3 |
|---|---|
Formule moléculaire |
C9H23Cl2N3 |
Poids moléculaire |
244.2 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C7H19N3.C2H4Cl2/c1-10(6-2-4-8)7-3-5-9;3-1-2-4/h2-9H2,1H3;1-2H2 |
Clé InChI |
XQTHXLWQXMTUHW-UHFFFAOYSA-N |
SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
SMILES canonique |
CN(CCCN)CCCN.C(CCl)Cl |
Pictogrammes |
Environmental Hazard |
Synonymes |
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















